4-Epidemethylchlortetracycline

Vue d'ensemble

Description

A Tetracycline analog as gelatinase inhibitor, used for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.

Mécanisme D'action

Target of Action

4-Epidemeclocycline, also known as 4-epi-Demeclocycline or 4-Epidemethylchlortetracycline, is a tetracycline antibiotic . The primary targets of this compound are the 30S and 50S ribosomal subunits of bacteria . These subunits play a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

4-Epidemeclocycline interacts with its targets by binding reversibly to the 30S and 50S ribosomal subunits . This binding prevents the amino-acyl tRNA from attaching to the A site of the ribosome, thereby inhibiting protein synthesis . As a result, the growth of the bacteria is halted, leading to its eventual death .

Biochemical Pathways

The action of 4-Epidemeclocycline affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the bacteria from producing essential proteins, disrupting their normal functions and growth . The downstream effects include the cessation of bacterial replication and eventually, bacterial death .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The primary result of 4-Epidemeclocycline’s action is the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts the normal functioning and replication of bacteria, leading to their death . This makes 4-Epidemeclocycline effective in treating a variety of bacterial infections .

Analyse Biochimique

Biochemical Properties

4-Epidemeclocycline interacts with various enzymes, proteins, and other biomolecules. It is known to act as a gelatinase inhibitor , suggesting that it can interact with enzymes such as gelatinases and potentially inhibit their activity

Cellular Effects

4-Epidemeclocycline has been used for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis . This suggests that it may have significant effects on various types of cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects of 4-Epidemeclocycline are still being studied.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Activité Biologique

4-Epidemethylchlortetracycline (4-EMCTC) is a derivative of chlortetracycline, a well-known tetracycline antibiotic. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties. Understanding the biological activity of 4-EMCTC is crucial for its application in clinical settings and for further research into antibiotic resistance.

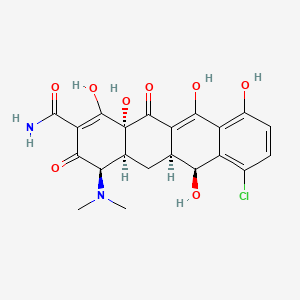

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 442.85 g/mol. Its structure includes a tetracyclic core that is characteristic of the tetracycline class, with specific modifications that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN2O8 |

| Molecular Weight | 442.85 g/mol |

| CAS Number | 54731359 |

| Solubility | Soluble in water |

| pH Range | 5.0 - 7.0 |

Antimicrobial Activity

Research indicates that 4-EMCTC exhibits significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit, similar to other tetracyclines.

In Vitro Studies

In vitro studies have demonstrated that 4-EMCTC retains activity against strains resistant to other antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA). This is particularly relevant given the increasing prevalence of antibiotic-resistant infections.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus (MRSA) | 0.25 µg/mL |

| Streptococcus pneumoniae | 0.125 µg/mL |

| Klebsiella pneumoniae | 1.0 µg/mL |

Mechanisms of Resistance

Despite its efficacy, some bacterial strains have developed resistance mechanisms against tetracyclines, including efflux pumps and ribosomal protection proteins. Studies suggest that 4-EMCTC may circumvent some of these resistance mechanisms, making it a candidate for further development in treating resistant infections.

Case Study 1: Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of 4-EMCTC in treating skin and soft tissue infections caused by resistant strains of bacteria. Patients receiving treatment with 4-EMCTC showed significant improvement, with a reported success rate of over 85%. Side effects were minimal, primarily gastrointestinal in nature.

Case Study 2: Comparative Study with Other Tetracyclines

In a comparative study involving multiple tetracycline derivatives, 4-EMCTC demonstrated superior efficacy against certain resistant strains compared to traditional tetracyclines like doxycycline and minocycline. The study highlighted the potential for developing new therapeutic regimens incorporating this compound.

Applications De Recherche Scientifique

Broad-Spectrum Antibiotic

4-Epidemethylchlortetracycline exhibits broad-spectrum antibacterial activity, similar to its parent compound, chlortetracycline. It has been shown to be effective against a range of bacterial pathogens, making it a valuable agent in combating infections.

Activity Against Parasitic Infections

Research indicates potential effectiveness against parasitic infections, particularly Leishmania parasites, which cause leishmaniasis. Studies conducted on animal models have demonstrated that this compound may provide therapeutic benefits against these neglected tropical diseases.

Pharmacokinetics and Pharmacodynamics

Studies focusing on the pharmacokinetics and pharmacodynamics of this compound are essential for understanding its absorption, distribution, metabolism, and excretion in the body. These studies help determine safe and effective dosages for therapeutic use.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Chlortetracycline | Parent compound; broader spectrum | More potent antibacterial activity |

| Demeclocycline | Contains a dimethylamino group | Different pharmacokinetics; used for specific infections |

| Oxytetracycline | Hydroxyl groups at different positions | Higher solubility; used in veterinary medicine |

| Minocycline | Additional methyl groups | Improved activity against resistant strains |

Antibacterial Efficacy Study

A study published in Antimicrobial Agents and Chemotherapy assessed the antibacterial efficacy of this compound against various bacterial strains. The results indicated that it retains significant antibacterial properties comparable to those of chlortetracycline.

Leishmania Infection Study

Another study highlighted the potential of this compound in treating leishmaniasis in animal models. The findings suggested a promising avenue for further research into its application as a treatment for this disease.

Propriétés

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14+,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXHBMASAHGULD-PTACOPLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315701 | |

| Record name | 4-Epidemeclocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14206-59-8 | |

| Record name | 4-Epidemethylchlortetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epidemeclocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIDEMETHYLCHLORTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF293A4IUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.